![molecular formula C18H19NO3 B5058123 methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate](/img/structure/B5058123.png)
methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate
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Description
"Methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate" is a compound that can be classified within the broader family of benzoyl compounds, characterized by the presence of a benzoyl group attached to an amino functional group. This molecular configuration suggests potential applications in various fields, including organic synthesis and material science, due to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to "methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate" often involves condensation reactions, where an amine group reacts with a carboxylic acid derivative to form an amide bond. A study by Şahin et al. (2015) on the synthesis and characterization of related compounds provides insight into the methodologies that can be applied, including condensation reactions facilitated by dehydrating agents or catalysts to improve yield and purity (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, is crucial for understanding the configuration and conformation of complex organic compounds. Compounds like "methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate" exhibit specific structural features such as hydrogen bonding and molecular polarity, which influence their chemical behavior and applications. Research by Portilla et al. (2007) on isomeric compounds showcases the importance of structural elucidation in predicting the properties of new compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
The chemical reactivity of "methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate" is influenced by its functional groups. The presence of an amide linkage suggests a certain resistance to hydrolysis compared to esters, while the phenyl group may engage in π-π interactions and influence the compound's reactivity towards electrophiles and nucleophiles. Studies on similar compounds by Saeed, Mumtaz, & Flörke (2010) and others provide insights into the reactivity patterns that could be expected (Saeed, Mumtaz, & Flörke, 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-8-10-15(11-9-13)18(21)19-16(12-17(20)22-2)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFSZTFOBCCTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CC(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-methylbenzoyl)amino]-3-phenylpropanoate |
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